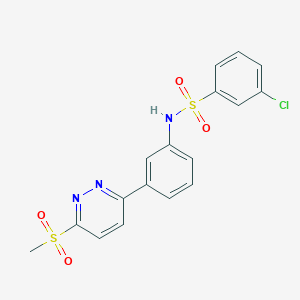![molecular formula C25H24N4O3S B2353823 3-isopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 1030122-04-3](/img/structure/B2353823.png)
3-isopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-isopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one is a highly specialized chemical with complex structural features. It belongs to the class of benzofuro[3,2-d]pyrimidine derivatives, which are known for their diverse biological and pharmacological activities.
Preparation Methods
Synthetic routes and reaction conditions
The synthesis begins with the preparation of the key intermediate, m-tolyl-1,2,4-oxadiazole, which is obtained by the cyclization of m-tolyl hydrazine and ethyl oxalate.
This intermediate is then reacted with 3-isopentyl benzofuro[3,2-d]pyrimidine-4(3H)-one in the presence of a suitable thiolation agent such as thiophosgene or Lawesson's reagent to introduce the thio-methyl group.
Industrial production methods
Industrially, the synthesis is scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of reactions
Oxidation: : The thio-methyl group can be oxidized to a sulfone using strong oxidizing agents like hydrogen peroxide.
Reduction: : Reduction of the oxadiazole ring can be achieved using metal hydrides such as sodium borohydride.
Substitution: : Electrophilic aromatic substitution reactions can be performed on the benzofuran ring, introducing various substituents.
Common reagents and conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing agents: : Sodium borohydride, lithium aluminum hydride (LAH).
Substitution reagents: : Halogens (Cl2, Br2), sulfonation agents (SO3), nitrating agents (HNO3).
Major products
The oxidation of the thio-methyl group results in sulfone derivatives.
Reduction of the oxadiazole ring leads to aminomethyl thio derivatives.
Substitution on the benzofuran ring yields various functionalized benzofuran derivatives.
Scientific Research Applications
In chemistry: : Used as a building block for the synthesis of more complex molecules. In biology : Exhibits potential as a lead compound for the development of anti-inflammatory and anticancer agents. In medicine : Under investigation for its role in targeted drug delivery systems. In industry : Employed in the synthesis of specialty polymers and materials due to its stable structure and reactivity profile.
Mechanism of Action
Mechanism
The compound exerts its effects primarily through interaction with biological macromolecules such as enzymes and receptors.
Molecular targets: : Includes protein kinases and DNA, where it can inhibit enzyme activity or interfere with DNA replication.
Comparison with Similar Compounds
Similar compounds
3-isopentylbenzofuro[3,2-d]pyrimidin-4(3H)-one: : Lacks the oxadiazole ring, resulting in different reactivity and biological activity.
2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one: : Missing the isopentyl group, affecting its physical properties and solubility.
Uniqueness
The unique combination of the oxadiazole ring and thio-methyl group in 3-isopentyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one provides distinct chemical properties and biological activities not observed in its analogs.
Properties
IUPAC Name |
3-(3-methylbutyl)-2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S/c1-15(2)11-12-29-24(30)22-21(18-9-4-5-10-19(18)31-22)27-25(29)33-14-20-26-23(28-32-20)17-8-6-7-16(3)13-17/h4-10,13,15H,11-12,14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCQOQJFRZHRAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3CCC(C)C)OC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/new.no-structure.jpg)
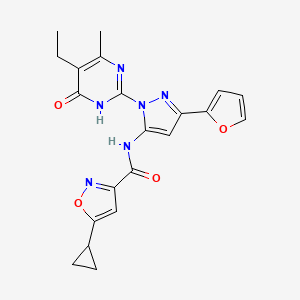

![4-{[1-({[(2,3-dimethoxyphenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]methyl}-N-propylcyclohexane-1-carboxamide](/img/structure/B2353744.png)
![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2353745.png)
![methyl 2-{2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamido}benzoate](/img/structure/B2353746.png)
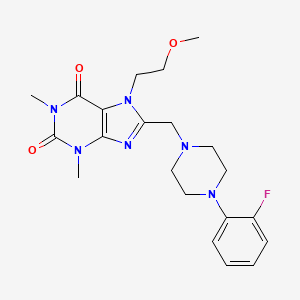
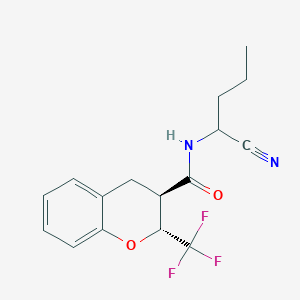
![2-({4-[2,4-Dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2353755.png)
![2-[(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2353756.png)
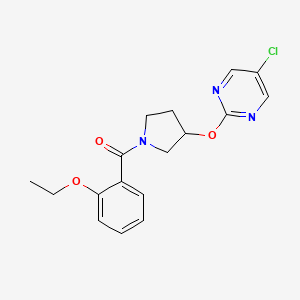

![2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2353760.png)
